molecular formula C9H5ClFN B1465796 2-Chloro-5-fluoroquinoline CAS No. 455955-27-8

2-Chloro-5-fluoroquinoline

Cat. No.: B1465796
CAS No.: 455955-27-8
M. Wt: 181.59 g/mol
InChI Key: QGVJVNBPDLHVHV-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-Chloro-5-fluoroquinoline, like other quinolines, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This unique mechanism of action allows this compound to be effective against strains resistant to many other classes of antibacterials .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of the compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process is catalyzed by MnpA, a NADPH-dependent nitroreductase . The ring-cleavage reaction of this compound degradation is likely facilitated by MnpC, an aminohydroquinone dioxygenase .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth by preventing DNA replication. This leads to the death of the bacterial cells, thereby treating the infection .

Action Environment

The action of this compound, like other quinolones, can be influenced by environmental factors. It’s worth noting that quinolones are generally considered environmentally benign .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, affecting their function and leading to altered cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death . In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . The compound also interacts with various proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by altering signaling pathways that regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of efflux pumps in bacteria, which reduce the compound’s efficacy . Additionally, in vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases disproportionately .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the compound, making it more water-soluble and easier to excrete . The compound can also affect metabolic fluxes by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides for DNA replication .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its movement within the cell . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the nucleus, where it interacts with DNA and nuclear proteins . The compound can also be found in the cytoplasm, where it affects various signaling pathways and metabolic processes . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its activity and function .

Properties

IUPAC Name

2-chloro-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVJVNBPDLHVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717070
Record name 2-Chloro-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455955-27-8
Record name 2-Chloro-5-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455955-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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